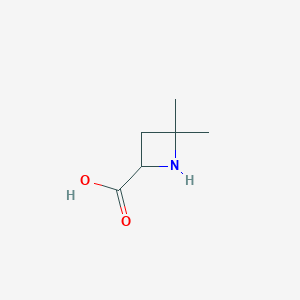![molecular formula C7H9ClN2OS B13469706 {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,3-b][1,3]thiazole ring system. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Aplicaciones Científicas De Investigación
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride
Uniqueness
{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H9ClN2OS |
|---|---|
Peso molecular |
204.68 g/mol |
Nombre IUPAC |
(3-methylimidazo[5,1-b][1,3]thiazol-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8N2OS.ClH/c1-5-6(3-10)11-7-2-8-4-9(5)7;/h2,4,10H,3H2,1H3;1H |
Clave InChI |
PSRUQYLCCMMRAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CN=CN12)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)



![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
![Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)


![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
